molecular formula C14H20ClN3O B249250 N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Katalognummer B249250
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: LZOGQKAWICAXSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community. CPP is a synthetic compound that belongs to the class of piperazine derivatives and is used in various research applications due to its unique properties.

Wirkmechanismus

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This mechanism of action leads to a decrease in the excitatory neurotransmission and neuronal activity, which is beneficial in certain neurological disorders.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects on the central nervous system. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide administration leads to a decrease in the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide also leads to a decrease in the activity of the NMDA receptor, which is beneficial in reducing the excitotoxicity and neurodegeneration associated with certain neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to be effective in reducing the symptoms of certain neurological disorders in animal models. However, N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.

Zukünftige Richtungen

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has the potential to be developed as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Future research should focus on improving the solubility and stability of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide to enhance its efficacy in vivo. Additionally, the development of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for neurological disorders.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent inhibitor of the NMDA receptor and is used in various research applications to study the role of the receptor in neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has various biochemical and physiological effects on the central nervous system and has the potential to be developed as a therapeutic agent for neurological disorders. Future research should focus on improving the pharmacological properties of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide and developing novel analogs for therapeutic use.

Synthesemethoden

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is synthesized by reacting 4-chloroaniline with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction takes place under anhydrous conditions and yields N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

Produktname

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Molekularformel

C14H20ClN3O

Molekulargewicht

281.78 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C14H20ClN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19)

InChI-Schlüssel

LZOGQKAWICAXSB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.